5-(Piperazin-1-yl)pyrazine-2-carboxylic acid is a heterocyclic compound with significant potential in pharmaceutical applications. Its chemical structure features a piperazine ring attached to a pyrazine core, specifically at the 5-position, with a carboxylic acid functional group at the 2-position of the pyrazine. This compound is classified under carboxylic acids and heterocycles, particularly within the category of piperazine derivatives, which are known for their diverse biological activities.
The compound is cataloged under the Chemical Abstracts Service number 1339131-26-8 and has been referenced in various scientific literature focusing on synthetic methodologies and biological evaluations. It is primarily synthesized for research purposes and is available from specialized chemical suppliers, although some sources indicate that it may be discontinued in certain markets .
5-(Piperazin-1-yl)pyrazine-2-carboxylic acid falls into several classifications:
The synthesis of 5-(Piperazin-1-yl)pyrazine-2-carboxylic acid typically involves the coupling of piperazine with substituted pyrazine derivatives. One effective method utilizes T3P (propyl phosphonic anhydride) as a coupling reagent, facilitating the formation of amide bonds between the carboxylic acid and the piperazine .
The general synthetic route can be outlined as follows:
The molecular formula for 5-(Piperazin-1-yl)pyrazine-2-carboxylic acid is C10H12N4O2, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms. The molecular weight is approximately 208.22 g/mol .
5-(Piperazin-1-yl)pyrazine-2-carboxylic acid can participate in various chemical reactions typical of carboxylic acids and amines:
The reactivity of the carboxylic acid group allows it to undergo nucleophilic acyl substitution, while the piperazine moiety can engage in electrophilic aromatic substitution reactions under appropriate conditions.
The mechanism of action for compounds containing piperazine rings often involves interaction with neurotransmitter receptors or enzymes. In particular, derivatives like 5-(Piperazin-1-yl)pyrazine-2-carboxylic acid may exhibit activity against specific targets due to the structural characteristics imparted by both the piperazine and pyrazine components.
Research indicates that piperazine derivatives can modulate biological pathways related to neurotransmission and may possess antimicrobial properties due to their ability to disrupt cellular processes in pathogens .
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to confirm structural integrity and purity during synthesis.
5-(Piperazin-1-yl)pyrazine-2-carboxylic acid has potential applications in:
Research efforts continue to explore its efficacy and mechanism of action within various therapeutic contexts, emphasizing its role as a promising candidate for further investigation in medicinal chemistry .
The construction of the piperazine-pyrazine core relies primarily on nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrazine ring facilitates direct displacement of halogens (typically chlorine or bromine at position 5) with piperazine nucleophiles under optimized conditions. SNAr reactions typically employ polar aprotic solvents like dimethylformamide (DMF) or 1,4-dioxane at elevated temperatures (80–120°C), with inorganic bases such as potassium carbonate or potassium phosphate facilitating deprotonation of the piperazine nitrogen [1] [5]. This method yields 5-(piperazin-1-yl)pyrazine intermediates with 70–85% efficiency in laboratory-scale syntheses, though competitive dialkylation can occur without careful stoichiometric control.
Palladium-catalyzed Buchwald-Hartwig amination offers a complementary approach for less-reactive aryl halides or when functional group tolerance is paramount. This method employs palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) with bulky phosphine ligands (XPhos, SPhos) to couple protected piperazines with halogenated pyrazine carboxylates. While this method achieves excellent regiocontrol and accommodates diverse piperazine protecting groups, it necessitates rigorous metal removal during pharmaceutical synthesis [6] [7]. Recent protocols utilize flow chemistry with lithium bis(trimethylsilyl)amide (LiHMDS) as a base to achieve transition metal-free coupling, enhancing scalability while eliminating catalyst residues [7].
Table 1: Comparison of Coupling Methodologies for Piperazine-Pyrazine Hybridization
| Method | Conditions | Yield Range | Key Advantages | Limitations |
|---|---|---|---|---|
| SNAr | K₂CO₃, DMF, 100°C, 12–24 h | 70–85% | Cost-effective, no metal catalysts | Limited to activated halides |
| Buchwald-Hartwig | Pd(OAc)₂/XPhos, Cs₂CO₃, toluene, 80°C, 8 h | 65–90% | Broad substrate scope, mild conditions | Palladium removal required |
| Metal-Free Flow | LiHMDS, 1,4-dioxane, 100°C, residence time 30 min | 75–88% | Scalable, no metal contamination | Requires specialized equipment |
Selective manipulation of the pyrazine carboxylic acid functionality necessitates protection during piperazine coupling or subsequent derivatization. Esterification remains the predominant strategy, with ethyl esters offering a balance between hydrolytic stability and ease of deprotection. Ethyl ester formation is typically achieved via Fischer esterification (H₂SO₄ catalyst, ethanol reflux) or through acyl chloride intermediates generated with thionyl chloride followed by ethanol quenching [1] [5]. These esters withstand subsequent SNAr or alkylation conditions, enabling piperazine introduction without carboxylate interference.
For amine-functionalized piperazines, orthogonal protection is critical. The tert-butoxycarbonyl (Boc) group excels due to its stability under basic conditions (common in SNAr) and clean acidolytic removal (trifluoroacetic acid or HCl in dioxane) without affecting esters. Alternatively, the carboxybenzyl (Cbz) group is installed using Cbz-Cl/pyridine and removed via catalytic hydrogenation (Pd/C, H₂), compatible with acid-sensitive substrates [3] [9]. Recent advances leverage tert-butyl esters for carboxylic acid protection, removable under acidic conditions congruent with Boc deprotection, streamlining global deprotection sequences [6] [8].
Table 2: Protecting Groups for Carboxylic Acid and Piperazine Nitrogen
| Protecting Group | Installation Reagent | Cleavage Conditions | Compatibility | Key Applications |
|---|---|---|---|---|
| Ethyl Ester | SOCl₂/EtOH or H₂SO₄/EtOH | NaOH (aq.), THF/MeOH, reflux | SNAr, alkylation, hydrogenation | Standard carboxylate protection |
| tert-Butyl Ester | Isobutene/H₂SO₄ or Boc₂O/DMAP | TFA, DCM, rt | Acid-labile N-protection (Boc) | Orthogonal deprotection sequences |
| Boc (N-protection) | (Boc)₂O, base | TFA or 4M HCl in dioxane | Ester hydrolysis, metal catalysis | Preventing dialkylation |
| Cbz (N-protection) | Cbz-Cl, pyridine | H₂, Pd/C, MeOH/EtOAc | Ester hydrolysis, SNAr | Hydrogenation-compatible protection |
Carbodiimide-mediated coupling represents the cornerstone for converting 5-(piperazin-1-yl)pyrazine-2-carboxylic acid into bioactive amides, prevalent in kinase inhibitors and HDAC modulators. N,N'-Dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) activate the carboxylate, forming an O-acylisourea intermediate susceptible to nucleophilic attack by amines. Critical optimization involves:
Titanium tetrachloride (TiCl₄) offers a powerful alternative for challenging couplings, activating carboxylic acids directly at low temperatures (–20°C) in aprotic solvents. This method achieves >90% conversion for sterically hindered amines and is particularly effective for synthesizing N-(pyrazin-2-yl)carboxamides, pivotal intermediates in kinase inhibitor synthesis [5]. Post-reaction purification leverages acid-base extraction to remove urea byproducts, with final recrystallization (ethanol/water) yielding >99% pure amides.
Scaling 5-(piperazin-1-yl)pyrazine-2-carboxylic acid synthesis demands stringent process optimization to maximize yield, purity, and cost-efficiency. Key industrial adaptations include:
Process intensification strategies have elevated overall yields from 55% (laboratory) to 88% in pilot-scale batches (50 kg). This is achieved through telescoped steps—ester hydrolysis immediately after SNAr coupling without intermediate isolation—reducing solvent consumption and processing time [1] [7]. Economic assessments highlight 1,4-dioxane and tetrahydrofuran (THF) as optimal solvents for large-volume manufacturing due to their balance of cost, reactivity, and ease of removal via distillation.
Table 3: Industrial-Scale Process Parameters and Yield Optimization
| Process Parameter | Laboratory Scale | Optimized Pilot Scale | Impact on Yield |
|---|---|---|---|
| Reaction Concentration | 0.1–0.5 M | 2.0 M | ↑ Yield by 15% (reduced side rxns) |
| Piperazine Equivalents | 2.0–3.0 | 1.05 | ↓ Di-substitution byproduct 90% |
| Temperature Control | Batch ±5°C | Flow ±0.5°C | ↑ Regioselectivity >98% |
| Workup | Chromatography | pH-driven crystallization | ↓ Processing cost by 70% |
| Solvent Recovery | <50% | >95% (distillation) | ↓ Waste production 40% |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: